molecular formula C8H7N3OS B1267650 1,3-Benzothiazole-2-carbohydrazide CAS No. 28891-34-1

1,3-Benzothiazole-2-carbohydrazide

Cat. No. B1267650
CAS RN: 28891-34-1
M. Wt: 193.23 g/mol
InChI Key: GYADLBSESMQVEF-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-2-carbohydrazide is a chemical compound with the molecular formula C8H7N3OS . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 1,3-Benzothiazole-2-carbohydrazide, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of 1,2,3-triazole derivatives based on benzothiazole were synthesized by the 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole and α-halo ester/amide .


Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazole-2-carbohydrazide is characterized by its linear formula C8H7N3OS . Further structural analysis can be performed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Benzothiazole compounds, including 1,3-Benzothiazole-2-carbohydrazide, have been synthesized through various reactions such as condensation of 2-aminothiophenol with aldehydes/ketones/acids/acyl chlorides . Other reactions include the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Physical And Chemical Properties Analysis

1,3-Benzothiazole-2-carbohydrazide has a boiling point of 179°C . Its molecular weight is 193.23 .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole-based compounds, including 1,3-Benzothiazole-2-carbohydrazide, have been synthesized and studied for their potential as anti-tubercular agents . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Synthetic Pathways

The synthesis of benzothiazole derivatives, including 1,3-Benzothiazole-2-carbohydrazide, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

DNA Interactions

Studies have shown that metal complexes of 1,3-Benzothiazole-2-carbohydrazide can bind effectively to calf thymus DNA through an intercalative mode . This interaction with DNA has potential implications in the field of medicinal chemistry and drug design .

Antimicrobial Activity

Metal complexes of 1,3-Benzothiazole-2-carbohydrazide have shown significant antimicrobial activity against bacterial species such as Bacillus, Escherichia coli, Staphylococcus, Pseudomonas, and fungal species like Sclerotium rolfsii and Macrophomina phaseolina . This suggests potential applications in the development of new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity studies carried out on HeLa cell line by MTT assay inferred enhanced activity of the metal complexes of 1,3-Benzothiazole-2-carbohydrazide over the unbound free ligand . This suggests potential applications in cancer research and treatment .

Molecular Modeling Studies

Molecular modeling studies of 1,3-Benzothiazole-2-carbohydrazide and its metal complexes have been conducted using semi-empirical methods . These studies can provide valuable insights into the structure-activity relationships of these compounds, aiding in the design of more effective drugs .

Safety And Hazards

The safety information for 1,3-Benzothiazole-2-carbohydrazide indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may also cause eye irritation and respiratory irritation .

Future Directions

Benzothiazole compounds, including 1,3-Benzothiazole-2-carbohydrazide, have played an increasingly important role in biochemistry and medicinal chemistry in recent years . Their potential applications in the treatment of diseases such as tuberculosis make them a promising area of future research .

properties

IUPAC Name

1,3-benzothiazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYADLBSESMQVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183083
Record name 1,3-Benzothiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazole-2-carbohydrazide

CAS RN

28891-34-1
Record name 1,3-Benzothiazole-2-carbohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028891341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28891-34-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzothiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BENZOTHIAZOLE-2-CARBOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44I3467G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of ethyl benzo[d]thiazole-2-carboxylate (10 g, 48.25 mmol) in ethanol (200 mL) was added hydrazine (15.5 g, 482.5 mmol). The reaction mixture was stirred at RT for 30 min and concentrated under high vacuum to remove hydrazine. The resulting residue was triturated with ethanol (40 mL) to give benzo[d]thiazole-2-carbohydrazide (9.3 g, quant.) LRMS (M+H+) m/z 194.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What software was used to characterize the compound N'-[(1E)-1-phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH), and what information did it provide?

A1: The research utilized Marvin Sketch 20.8 software to characterize PEBTH []. This software enabled researchers to draw the chemical structure, generate the IUPAC name and SMILES string, and determine various physicochemical properties of the molecule [].

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